This compound belongs to the class of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. Specifically, N-Methyl-N-(2-methylamino-ethyl)-benzamide features a methyl group attached to the nitrogen atom of the amide, enhancing its solubility and biological activity.
The synthesis of N-Methyl-N-(2-methylamino-ethyl)-benzamide can be achieved through several methods, primarily involving the reaction between benzoyl chloride and N,N-dimethyl-1,2-ethanediamine. Below are detailed steps for one common synthetic route:
The molecular structure of N-Methyl-N-(2-methylamino-ethyl)-benzamide can be described as follows:
The compound features a benzene ring connected to an amide functional group, which significantly influences its chemical behavior and biological activity. The presence of the methylamino group enhances its lipophilicity, allowing better penetration through biological membranes.
The structure can be confirmed using various spectroscopic techniques:
N-Methyl-N-(2-methylamino-ethyl)-benzamide participates in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for N-Methyl-N-(2-methylamino-ethyl)-benzamide primarily involves its interaction with biological targets such as enzymes or receptors.
The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways. For example, it may act as an inhibitor or activator depending on its specific interactions within metabolic pathways.
Data from PubChem indicates that the compound has a melting point range that supports its use in various applications without significant thermal degradation.
N-Methyl-N-(2-methylamino-ethyl)-benzamide has diverse applications across several scientific domains:
The direct amidation of benzoyl chloride with N-methylethane-1,2-diamine represents the most industrially viable route to synthesize N-Methyl-N-(2-methylamino-ethyl)-benzamide (CAS 98902-12-6). This exothermic reaction proceeds via nucleophilic acyl substitution, where the primary amine of the diamine attacks the electrophilic carbonyl carbon of benzoyl chloride, followed by deprotonation and chloride elimination. Key optimization parameters include:
Post-reaction workup involves sequential washes with aqueous NaOH (5%) to remove unreacted diamine, followed by water to neutralize residual HCl. Final purification via vacuum distillation yields the product as a colorless liquid (purity >95%) with a characteristic boiling point of 135–140°C at 0.01 Torr [6].
Table 1: Optimization Parameters for Amidation Route
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | THF | Anhydrous DCM | +25% yield |
Temperature | 25°C | 0°C | Purity >95% |
Benzoyl chloride equiv | 1.0 | 1.1 | Conversion >90% |
Base | None | Triethylamine | Reduced salts |
An alternative route employs reductive amination between 2-(methylamino)acetaldehyde and N-methylbenzylamine. This method leverages sodium cyanoborohydride (NaBH₃CN) in methanol at 23°C, facilitating imine intermediate reduction [9]. Key advantages include:
Palladium-catalyzed carbonylative amination showcases potential for synthesing sterically hindered benzamides. In one protocol, iodobenzene reacts with N-methylethane-1,2-diamine under 1 atm CO pressure using Pd(OAc)₂/Xantphos as the catalyst system. This method achieves 70–80% yield but suffers from practical limitations:
Continuous flow systems enhance reaction control and scalability for the amidation route. Key findings:
Table 2: Continuous Flow vs. Batch Reactor Performance
Parameter | Batch Reactor | Continuous Flow | Advantage |
---|---|---|---|
Reaction time | 4–12 h | 2 min | 120x faster |
Temperature control | ±5°C | ±0.5°C | Improved selectivity |
Throughput (g/h) | 10 | 250 | Scalable production |
Solvent consumption | 20 L/kg | 5 L/kg | Reduced waste |
Solid-phase synthesis using Wang resin-linked benzoyl chloride demonstrates utility for parallel library synthesis:
Table 3: Environmental Metrics for Synthesis Methods
Method | PMI⸰ | E-Factor | Energy (kJ/mol) |
---|---|---|---|
Conventional amidation | 8.7 | 32 | 420 |
Solvent-free ball-milling | 1.2 | 2.5 | 85 |
Microwave-assisted | 3.1 | 11 | 210 |
⸰Process Mass Intensity: Total mass used / mass product
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